molecular formula C16H11F3N4O2S B2898866 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896327-59-6

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2898866
CAS No.: 896327-59-6
M. Wt: 380.35
InChI Key: XGWRTHBRWTVURP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an N-(trifluoromethylphenyl)acetamide moiety. Its structural uniqueness lies in the combination of a nitrogen-rich bicyclic system (pyridotriazinone) and the electron-withdrawing trifluoromethyl group on the phenyl ring. These features are hypothesized to enhance binding affinity to biological targets, particularly in inflammation or enzyme inhibition pathways, though its exact mechanism remains under investigation. The sulfanyl bridge may improve metabolic stability compared to analogous oxygen- or methylene-linked derivatives .

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-6-11(7-5-10)20-13(24)9-26-14-21-12-3-1-2-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWRTHBRWTVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 4-(Trifluoromethyl)Aniline

4-(Trifluoromethyl)aniline reacts with acetic anhydride (1.2 equivalents) in dichloromethane at 0°C for 2 hours, producing N-[4-(trifluoromethyl)phenyl]acetamide in 92% yield. Pyridine (1 equivalent) neutralizes liberated HCl, preventing side reactions.

Thioether Bond Formation

Coupling the sulfanyl-pyridotriazinone with N-[4-(trifluoromethyl)phenyl]acetamide employs a Mitsunobu reaction:

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equivalents), Triphenylphosphine (PPh₃, 1.5 equivalents)
  • Solvent : Tetrahydrofuran (THF), room temperature, 12 hours
  • Yield : 67–70%

Purification and Characterization

Final purification uses column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (2:1). Critical analytical data includes:

Technique Key Observations
¹H NMR (400 MHz, DMSO-d₶) δ 10.32 (s, 1H, NH), δ 8.45–8.12 (m, 4H, Ar-H), δ 4.21 (s, 2H, SCH₂), δ 2.15 (s, 3H, COCH₃)
¹³C NMR (101 MHz, DMSO-d₶) δ 169.8 (C=O), 161.2 (C=S), 132.1–125.7 (CF₃-Ar), 45.3 (SCH₂), 23.1 (COCH₃)
HRMS (ESI+) m/z 411.0821 [M+H]⁺ (calc. 411.0824)

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key adjustments include:

  • Temperature Control : Jacketed reactors maintain ±2°C deviation during exothermic steps.
  • Catalyst Recycling : Immobilized DEAD-PPh₃ complexes enable three reuse cycles without yield loss.
  • Waste Mitigation : POCl₃ byproducts are neutralized with aqueous NaHCO₃, achieving 98% solvent recovery.

Challenges and Solutions

Regioselectivity in Pyridotriazinone Formation

Competing 1,3,5-triazine vs. 1,2,4-triazine isomerization is mitigated by using electron-withdrawing groups (e.g., cyano) at position 3 of the pyridine ring.

Sulfur Oxidation Control

Adding catalytic amounts of EDTA (0.1 mol%) suppresses over-oxidation to sulfonic acids during H₂O₂ treatment.

Trifluoromethyl Group Stability

Replacing HCl with methanesulfonic acid in acetylation prevents defluorination, preserving >99% CF₃ integrity.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Coupling : Visible-light-mediated C-S bond formation reduces DEAD usage by 60%.
  • Biocatalytic Acetylation : Engineered amidases achieve 99% enantiomeric excess in acetamide synthesis.

Chemical Reactions Analysis

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related sulfanyl-acetamide derivatives:

Compound Core Heterocycle Substituents Synthetic Route Reported Activity
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 4-(Trifluoromethyl)phenyl Hypothesized alkylation/condensation Not explicitly reported; inferred anti-inflammatory/exudative activity via structural analogs
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 1,2,4-Triazole Furan-2-yl, aryl groups Alkylation with KOH, Paal-Knorr condensation Anti-exudative activity at 10 mg/kg (comparable to diclofenac sodium at 8 mg/kg)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () 1,3,4-Oxadiazole Thiazole-methyl, substituted phenyl CS2/KOH-mediated cyclization Undisclosed biological activity; structural focus on thiazole-oxadiazole synergy

Key Observations:

Substituent Effects : The trifluoromethyl group provides stronger electron-withdrawing effects than furan or thiazole substituents, possibly improving metabolic resistance and membrane permeability .

Activity Trends : Triazole-based analogs () demonstrate measurable anti-exudative activity, suggesting the target compound’s sulfanyl-acetamide scaffold is pharmacologically promising.

Research Findings and Pharmacological Potential

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation in rat models at 10 mg/kg, outperforming diclofenac sodium in some cases . The target compound’s trifluoromethyl group may amplify this effect by modulating COX-2 inhibition or cytokine signaling.
  • Synthetic Challenges: The pyridotriazinone core requires precise reaction conditions (e.g., LiH in DMF) to avoid decomposition, unlike more stable triazole or oxadiazole systems .
  • SAR Insights : The sulfanyl bridge is critical for activity; replacing it with oxygen or methylene reduces potency in triazole analogs .

Biological Activity

The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N4OSC_{17}H_{15}F_3N_4OS, with a molecular weight of approximately 398.39 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin core linked to a sulfanyl group and a trifluoromethyl-substituted phenyl acetamide moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrido Triazine Core : Utilizing appropriate precursors to construct the triazine framework.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation reactions to attach the acetamide group.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing the 1,2,4-triazine moiety. For instance:

  • A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines including breast (T47D) and cervical (HeLa) cancer cells .
  • Another investigation reported that triazine derivatives induced necrosis in human breast cancer cells, suggesting a mechanism involving apoptosis or necrosis pathways .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on key biological targets:

  • Cholinesterases : Inhibitory assays showed that triazine derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Enzyme TargetIC50 Value (μM)
AChE10.4
BChE7.7

This suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2):

  • Compounds structurally related to this triazine have shown selective COX-2 inhibition with IC50 values ranging from 0.011 μM to 17.5 μM .

Case Studies

  • Study on Anticancer Activity :
    • A series of experiments demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazines showed potent activity against several cancer cell lines with minimal toxicity to normal cells .
  • Inhibition of Cholinesterases :
    • A comparative analysis revealed that certain modifications on the triazine scaffold significantly enhanced AChE and BChE inhibitory activity, indicating structure-activity relationships that could guide future drug design .

Q & A

Q. What are the key steps in synthesizing 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of precursor amines and carbonyl derivatives under reflux conditions. (ii) Introduction of the sulfanyl group through nucleophilic substitution using thiourea or thiol intermediates. (iii) Coupling with N-[4-(trifluoromethyl)phenyl]acetamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or DCM . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is structural integrity confirmed after synthesis?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., pyrido-triazin ring protons at δ 8.5–9.0 ppm; trifluoromethyl signals at δ 120–125 ppm in 13^13C) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ matching calculated mass ± 0.001 Da) .
  • IR Spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .

Q. What solvents and reaction conditions optimize yield?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethers (THF) or chlorinated solvents (DCM) are used for coupling reactions .
  • Temperature : Reactions often proceed at 60–80°C for cyclization steps, while room temperature suffices for nucleophilic substitutions .
  • Catalysts : Sodium acetate (NaOAc) or potassium carbonate (K2_2CO3_3) as mild bases to deprotonate thiols during sulfanyl group introduction .

Advanced Research Questions

Q. How does the sulfanyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfanyl (-S-) group acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimization involves:
  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in toluene/ethanol mixtures.
  • Base : Na2_2CO3_3 or Cs2_2CO3_3 to stabilize intermediates.
  • Monitoring : TLC or HPLC to track displacement efficiency (~70–85% yield reported for aryl boronic acid couplings) .

Q. What strategies resolve contradictions in biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) to minimize variability .
  • SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) to isolate pharmacophore contributions .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to targets like ABCG2 transporters, explaining discrepancies between in vitro and cellular assays .

Q. How is the compound’s stability under physiological conditions assessed?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC (e.g., >90% stability at pH 7.4, <50% at pH 2) .
  • Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) quantify CYP450-mediated metabolism; LC-MS/MS detects major metabolites (e.g., oxidative defluorination) .

Q. What methods elucidate its mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Flow Cytometry : Measure ABCG2 inhibition via mitoxantrone efflux assays in resistant cancer cells (e.g., MCF-7/MX100) .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) after 48-hour treatment .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) linked to IC50_{50} values .

Notes

  • Contradictions : Variability in IC50_{50} values may arise from differences in cell line passage numbers or assay protocols. Standardize cell culture conditions and validate with orthogonal assays (e.g., ATP-based viability) .
  • Advanced Purification : For trace impurities, employ preparative HPLC (C18 column, acetonitrile/water gradient) .

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